molecular formula C14H19NO3 B5725023 2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE

2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE

Cat. No.: B5725023
M. Wt: 249.30 g/mol
InChI Key: FPLLOTUINKTPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This compound, in particular, is characterized by its unique structure, which includes an isopentylamino group attached to a phenyl acetate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE typically involves the esterification of phenyl acetic acid with isopentylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield phenyl acetic acid and isopentylamine.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products Formed

    Hydrolysis: Phenyl acetic acid and isopentylamine.

    Reduction: The corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism of action of 2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components, phenyl acetic acid and isopentylamine, which can then exert their biological effects. The pathways involved may include metabolic processes and signal transduction mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phenyl Acetate: Similar in structure but lacks the isopentylamino group.

    Isopentyl Acetate: Contains the isopentyl group but is attached to an acetate rather than a phenyl acetate backbone.

    Benzyl Acetate: Similar ester functionality but with a benzyl group instead of an isopentylamino group.

Uniqueness

2-[(ISOPENTYLAMINO)CARBONYL]PHENYL ACETATE is unique due to the presence of both the isopentylamino group and the phenyl acetate backbone. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.

Properties

IUPAC Name

[2-(3-methylbutylcarbamoyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10(2)8-9-15-14(17)12-6-4-5-7-13(12)18-11(3)16/h4-7,10H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLLOTUINKTPBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC=CC=C1OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.